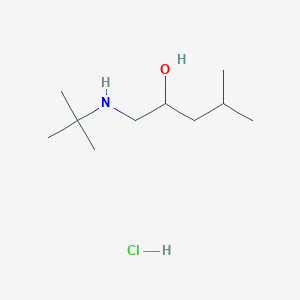
1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride, also known as t-BuAMP, is a chiral amine that has gained significant attention in the scientific community due to its diverse applications in organic synthesis, catalysis, and medicinal chemistry. This compound is a white solid that is soluble in water and polar organic solvents. In
Wissenschaftliche Forschungsanwendungen
1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride has been extensively used in organic synthesis as a chiral auxiliary and ligand. Its unique structure and chirality make it an excellent candidate for asymmetric synthesis of various compounds. Additionally, it has been employed in catalysis, including the asymmetric reduction of ketones and imines. In medicinal chemistry, 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride has been used as a building block for the synthesis of various chiral drugs, including antihistamines, antipsychotics, and anti-cancer agents.
Wirkmechanismus
The mechanism of action for 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride varies depending on its application. In organic synthesis, it acts as a chiral auxiliary or ligand, facilitating asymmetric synthesis. In catalysis, it acts as a reducing agent, providing a source of hydrogen for the reduction of ketones and imines. In medicinal chemistry, it is used as a building block for the synthesis of various chiral drugs.
Biochemical and Physiological Effects:
There are limited studies on the biochemical and physiological effects of 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride. However, it has been reported to exhibit low toxicity and good biocompatibility. In one study, 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride was found to be a potent inhibitor of the growth of human lung cancer cells, demonstrating its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride is its high enantioselectivity and purity, making it an excellent candidate for asymmetric synthesis. Additionally, it has low toxicity and good biocompatibility, making it suitable for medicinal chemistry applications. However, limitations include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride research. One potential area is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies on its biochemical and physiological effects could provide insight into its potential as a therapeutic agent. Finally, exploring its applications in catalysis and organic synthesis could lead to the development of new chiral compounds with unique properties.
Synthesemethoden
The synthesis of 1-(tert-butylamino)-4-methyl-2-pentanol hydrochloride can be achieved through various methods, including the reduction of the corresponding ketone or aldehyde, reductive amination, and asymmetric hydrogenation. One of the most commonly used methods is the reductive amination of 4-methyl-2-pentanone with tert-butylamine in the presence of a reducing agent such as sodium borohydride. This method yields the desired product with high enantioselectivity and purity.
Eigenschaften
IUPAC Name |
1-(tert-butylamino)-4-methylpentan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO.ClH/c1-8(2)6-9(12)7-11-10(3,4)5;/h8-9,11-12H,6-7H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRZYKVTQVKZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4983998.png)
![N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4984002.png)

![N-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4984031.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4984039.png)
![N-(1-phenylethyl)-2-{4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B4984040.png)
![2-chloro-N-{2-[(3-methoxyphenyl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B4984043.png)
![5-(1,3-benzodioxol-5-yl)-3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4984051.png)
![N-(3-methoxypropyl)-N'-(1-phenylcyclopropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4984054.png)
methanone](/img/structure/B4984059.png)

![ethyl 1-methyl-5-({2-[(6-methyl-4-pyrimidinyl)thio]butanoyl}amino)-1H-pyrazole-4-carboxylate](/img/structure/B4984070.png)
![[1-methyl-1-(1-{1-[(2E)-3-phenyl-2-propenoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethyl]amine trifluoroacetate](/img/structure/B4984090.png)